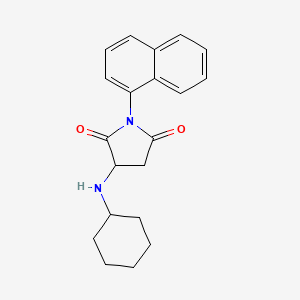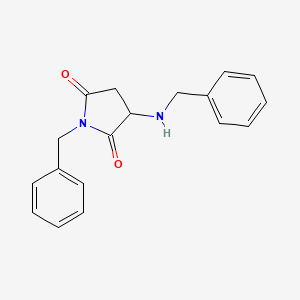
3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione
説明
3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various areas such as medicine, pharmacology, and biochemistry. This compound is also known as N-(4-Fluorophenyl)-3-(1-pyrrolidinyl)-2,5-dioxo-1,2,3,4-tetrahydro-2-isochinolinecarboxamide.
作用機序
The mechanism of action of 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione involves its ability to bind to dopamine and serotonin receptors in the brain. This binding leads to the modulation of neurotransmitter release and uptake, which results in the regulation of various physiological processes such as mood, cognition, and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on various factors such as dosage, administration route, and individual differences. Some of the reported effects include improved cognitive function, reduced anxiety and depression, and decreased motor symptoms in Parkinson's disease.
実験室実験の利点と制限
The advantages of using 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione in lab experiments include its ability to modulate dopamine and serotonin receptors, which makes it a useful tool for studying the neurochemistry of various physiological processes. However, the limitations of using this compound include its potential toxicity and the need for careful dosing and administration.
将来の方向性
There are several future directions for the study of 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione. Some of these include:
1. Further investigation into the potential use of this compound in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease.
2. Exploration of the potential use of this compound in the development of new antipsychotic drugs.
3. Investigation into the potential use of this compound as a tool for studying the neurochemistry of various physiological processes.
4. Further research into the pharmacokinetics and pharmacodynamics of this compound to better understand its potential therapeutic applications.
In conclusion, this compound is a chemical compound with significant potential for use in scientific research. Its ability to modulate dopamine and serotonin receptors makes it a useful tool for studying various physiological processes and exploring potential therapeutic applications. Further research is needed to fully understand the potential of this compound and its limitations.
科学的研究の応用
The potential application of 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione in scientific research is vast. This compound has been studied for its potential use as an antipsychotic drug due to its ability to modulate dopamine and serotonin receptors in the brain. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c20-15-5-7-16(8-6-15)22-18(23)11-17(19(22)24)21-10-9-13-3-1-2-4-14(13)12-21/h1-8,17H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOPXEKNQCCCGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CC(=O)N(C3=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-fluorophenyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4072442.png)
![N-{2-[(sec-butylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B4072445.png)
![N~1~-mesityl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4072466.png)
![5-{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}pentanenitrile](/img/structure/B4072472.png)
![N-allyl-2-({N-(5-chloro-2-methoxyphenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4072476.png)

![2-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl]amino}-N-isobutylbenzamide](/img/structure/B4072490.png)
![7-(1,3-benzodioxol-5-yl)-2-(3-hydroxypropyl)-N-(4-iodophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4072493.png)
![4-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4072498.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]imidodicarbonimidic diamide](/img/structure/B4072508.png)
![6-amino-8-(2,4-dichlorophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B4072516.png)
![1-(2-chloro-5-ethoxy-4-methoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4072520.png)
![2-amino-4-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B4072530.png)